molecular formula C5H7FN4 B14914054 5-Fluoro-4-hydrazinyl-6-methylpyrimidine

5-Fluoro-4-hydrazinyl-6-methylpyrimidine

Cat. No.: B14914054
M. Wt: 142.13 g/mol
InChI Key: LNHBEAHDCODLBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine typically involves the hydrazinolysis of thiol derivatives with hydrazine hydrate in ethanol under reflux conditions . This process yields hydrazinyl-pyrimidine derivatives, which can be further modified to produce the desired compound.

Industrial Production Methods

the compound is available for pharmaceutical testing and high-quality reference standards .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydrazinyl-6-methylpyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group.

    Substitution: The fluorine atom and hydrazinyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents, and reducing agents. Reaction conditions typically involve reflux in ethanol or other solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydrazinyl-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes involved in DNA and RNA synthesis, leading to cytotoxic effects . The fluorine atom enhances its reactivity and selectivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-hydrazinyl-6-methylpyrimidine is unique due to the presence of both the fluorine atom and the hydrazinyl group. This combination enhances its reactivity and selectivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C5H7FN4

Molecular Weight

142.13 g/mol

IUPAC Name

(5-fluoro-6-methylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C5H7FN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10)

InChI Key

LNHBEAHDCODLBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NN)F

Origin of Product

United States

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